(3-Exo)-3-(10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-Yloxy)-8,8-Dimethyl-8-Azoniabicyclo[3.2.1]octane
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Overview
Description
(3-EXO)-3-(10,11-DIHYDRO-5H-DIBENZOA,DANNULEN-5-YLOXY)-8,8-DIMETHYL-8-AZONIABICYCLO[3.2.1]OCTANE is a complex organic compound belonging to the class of dibenzocycloheptenes This compound is characterized by its unique structure, which includes two benzene rings connected by a cycloheptene ring, and an azoniabicyclooctane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-EXO)-3-(10,11-DIHYDRO-5H-DIBENZOA,DANNULEN-5-YLOXY)-8,8-DIMETHYL-8-AZONIABICYCLO[3.2.1]OCTANE involves multiple steps, starting with the preparation of the dibenzocycloheptene moiety. This is typically achieved through a series of cyclization reactions involving benzene derivatives. The azoniabicyclooctane moiety is then introduced through a nucleophilic substitution reaction, where the dibenzocycloheptene intermediate reacts with a suitable azoniabicyclooctane precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This typically involves the use of advanced catalytic systems and continuous flow reactors to maintain precise control over reaction parameters. The final product is purified through techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(3-EXO)-3-(10,11-DIHYDRO-5H-DIBENZOA,DANNULEN-5-YLOXY)-8,8-DIMETHYL-8-AZONIABICYCLO[3.2.1]OCTANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and controlled temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups introduced at the azoniabicyclooctane moiety.
Scientific Research Applications
(3-EXO)-3-(10,11-DIHYDRO-5H-DIBENZOA,DANNULEN-5-YLOXY)-8,8-DIMETHYL-8-AZONIABICYCLO[3.2.1]OCTANE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-EXO)-3-(10,11-DIHYDRO-5H-DIBENZOA,DANNULEN-5-YLOXY)-8,8-DIMETHYL-8-AZONIABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dibenzocycloheptenes: Compounds containing the dibenzocycloheptene moiety, such as amitriptyline and nortriptyline.
Azoniabicyclooctanes: Compounds with similar azoniabicyclooctane structures, such as tropane alkaloids.
Uniqueness
(3-EXO)-3-(10,11-DIHYDRO-5H-DIBENZOA,DANNULEN-5-YLOXY)-8,8-DIMETHYL-8-AZONIABICYCLO[3.2.1]OCTANE is unique due to its combination of the dibenzocycloheptene and azoniabicyclooctane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
99287-13-5 |
---|---|
Molecular Formula |
C24H30NO+ |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(1R,5S)-8,8-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azoniabicyclo[3.2.1]octane |
InChI |
InChI=1S/C24H30NO/c1-25(2)19-13-14-20(25)16-21(15-19)26-24-22-9-5-3-7-17(22)11-12-18-8-4-6-10-23(18)24/h3-10,19-21,24H,11-16H2,1-2H3/q+1/t19-,20+,21? |
InChI Key |
BADPXOSJBUEVTR-WCRBZPEASA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C |
Origin of Product |
United States |
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